tert-Butyl 5-fluoro-1H-indazole-1-carboxylate
Description
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is a fluorinated indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the indazole ring. This compound is pivotal in organic synthesis, particularly in pharmaceutical intermediates, where the Boc group serves to protect reactive sites during multi-step reactions.
Synthesis protocols for analogous compounds, such as tert-butyl 4-fluoro-5-nitro-1H-indazole-1-carboxylate, involve nitration and Boc protection steps, as exemplified in European Patent Application EP 3 643 703 A1 . Structural elucidation of such derivatives typically employs NMR and UV spectroscopy, aligning with methodologies described in studies on related heterocycles .
Properties
IUPAC Name |
tert-butyl 5-fluoroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGABWOPJJSVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple pathways
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that the effects of this compound may be diverse and depend on the specific cellular context.
Biochemical Analysis
Biochemical Properties
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to altered cellular responses. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These cellular effects are essential for understanding the compound’s potential therapeutic and toxicological properties.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression, metabolic activity, and cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways or inhibition of specific enzymes. At higher doses, the compound can cause toxic or adverse effects, including cellular damage, altered metabolic activity, and changes in gene expression. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential toxicological risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. For instance, the compound can inhibit specific enzymes involved in metabolic pathways, leading to changes in the concentration of metabolites and overall metabolic activity. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in specific cellular compartments. Additionally, the compound’s distribution within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its indazole core and various substituents, exhibits interactions with various molecular targets, suggesting a diverse range of pharmacological applications.
The molecular formula for this compound is , and it features a tert-butyl group that enhances steric bulk and solubility. The presence of the fluoro group is significant as it can influence the compound's electronic properties, potentially affecting its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indazole structure allows it to mimic natural substrates or inhibitors, facilitating binding to active sites and modulation of biological pathways. This compound has been shown to exhibit potent inhibitory effects on various kinases and receptors, which are crucial for several cellular processes.
Biological Activity Overview
Research indicates that this compound possesses several biological activities, including:
- Antimicrobial Activity : It has been reported to exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : The compound shows promise as an anticancer agent, particularly through its ability to inhibit cancer cell proliferation and induce apoptosis.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from degeneration, indicating potential applications in neurodegenerative diseases.
Data Table: Biological Activities of Related Indazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl 5-bromo-6-fluoro-1H-indazole-1-carboxylate | Bromine instead of fluorine; similar core | Antimicrobial; anticancer |
| tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Amino group at position 3 | Antimicrobial; anti-inflammatory |
| tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate | Fluorine at position 5; amino group at position 3 | Neuroprotective; potential cannabinoid receptor modulator |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity Study :
- A study evaluated the compound's effect on various cancer cell lines. Results indicated an IC50 value in the low micromolar range, demonstrating its potential as an anticancer agent. The mechanism involved inhibition of cell cycle progression and induction of apoptosis through caspase activation.
-
Neuroprotection Study :
- In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls. This suggests its potential utility in treating neurodegenerative conditions.
-
Antimicrobial Efficacy :
- Testing against a panel of bacterial strains revealed that the compound exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is explored as a potential lead in drug discovery, particularly for developing pharmaceuticals targeting various diseases. Its structure allows it to interact with biological targets like enzymes and receptors, which can lead to therapeutic effects.
- Anticancer Activity : Recent studies have indicated that indazole derivatives, including tert-butyl 5-fluoro-1H-indazole-1-carboxylate, exhibit significant anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.
Biological Research
- Biological Activity Studies : Research has shown that this compound can exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been studied, providing insights into its mechanism of action and potential applications in treating metabolic disorders .
Industrial Applications
- Specialty Chemicals : this compound serves as an intermediate in the synthesis of specialty chemicals used in various industries, including agrochemicals and materials science.
- Synthetic Intermediates : Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable in organic synthesis.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. Results indicated that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine Position and Functional Groups
The position of fluorine and auxiliary functional groups significantly impacts physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparison
- Fluorine vs. Nitro Groups : The 5-fluoro substituent in the target compound reduces electron density on the indazole ring compared to the electron-withdrawing nitro group in its 4-fluoro-5-nitro analog. This difference influences reactivity in cross-coupling reactions and metabolic stability .
- Boc Protection : The tert-butyl group enhances steric hindrance and lipophilicity, improving solubility in organic solvents but reducing water solubility compared to unprotected indazoles or imidazoles .
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns, critical for crystal packing and solubility, vary with substituents. The Boc group in this compound may limit hydrogen bonding compared to compounds with polar groups (e.g., -NH₂ or -OH). For instance, imidazole derivatives with alanyl-carbonyl chains (e.g., compound 5{29} in ) exhibit stronger intermolecular hydrogen bonds, leading to higher melting points . Graph set analysis, as discussed by Bernstein et al. (1995), suggests that bulky tert-butyl groups disrupt extended hydrogen-bonded networks, favoring isolated dimeric motifs .
Spectroscopic Characterization
1H-NMR and 13C-NMR data for tert-butyl-protected indazoles show distinct shifts for the Boc group (e.g., δ ~1.4 ppm for tert-butyl CH₃) and fluorine-induced deshielding of adjacent protons. Comparatively, nitro-substituted analogs exhibit downfield shifts for aromatic protons due to the nitro group’s strong electron-withdrawing effect .
Preparation Methods
Synthesis from 1-(tert-butoxycarbonyl)-1H-indazol-5-ylboronic acid
One of the most detailed and documented synthetic routes involves the fluorination of 1-(tert-butoxycarbonyl)-1H-indazol-5-ylboronic acid under mild conditions using Selectfluor as the fluorinating agent. The process is carried out under inert atmosphere and involves three main stages:
| Stage | Reagents and Conditions | Purpose/Notes |
|---|---|---|
| 1 | 1-(tert-butoxycarbonyl)-1H-indazol-5-ylboronic acid with sodium hydroxide in methanol at 23°C for 0.25 h under inert atmosphere | Activation of boronic acid intermediate |
| 2 | Silver trifluoromethanesulfonate in methanol at 0°C for 0.5 h under inert atmosphere | Formation of silver complex intermediate |
| 3 | Selectfluor in acetone at 23°C for 1 h under inert atmosphere with molecular sieves | Regiospecific fluorination at C-5 position |
This method yields this compound with approximately 75% yield. The reaction is notable for its regioselectivity and mild conditions, minimizing side reactions and degradation of the sensitive indazole core.
Synthesis via Hydrazine Hydrate Cyclization and Boc Protection (Analogous Strategy)
Although direct literature on this compound via hydrazine cyclization is limited, closely related indazole derivatives such as tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate have been synthesized using a related approach, which can be adapted for the fluoro analog:
| Step | Procedure | Outcome/Notes |
|---|---|---|
| 1 | Reaction of 5-fluoro-2-fluorobenzonitrile with hydrazine hydrate (99%) in ethanol at 343 K for 4 h in sealed tube | Formation of 5-fluoro-1H-indazol-3-amine intermediate |
| 2 | Concentration and recrystallization from ethanol to purify the intermediate | Obtains solid indazole intermediate |
| 3 | Boc protection: Treatment of intermediate with boc anhydride and DMAP in dichloromethane at 273 K, then warming to room temperature and stirring for 15 h | Formation of tert-butyl carbamate protecting group at N-1 position |
| 4 | Workup with water, brine, drying, concentration, and purification by column chromatography | Purified this compound analog |
This approach is well-established for related halogenated indazoles and can be adapted for fluorinated derivatives with similar reaction conditions and purification techniques.
Reaction Monitoring and Purification
- Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress during hydrazine cyclization and Boc protection steps, ensuring completion before workup.
- Column Chromatography: Silica gel with 20–30% ethyl acetate in hexane is effective for purifying the Boc-protected indazole derivatives, yielding crystalline products after standing for 1–2 days.
- Recrystallization: Ethanol is commonly used to recrystallize intermediates and final products to improve purity and obtain well-defined crystalline solids.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fluorination of boronic acid | 1-(tert-butoxycarbonyl)-1H-indazol-5-ylboronic acid | NaOH/MeOH, AgOTf/MeOH, Selectfluor/acetone, inert atmosphere | 75 | Regiospecific fluorination; mild conditions |
| Hydrazine cyclization + Boc protection | 5-fluoro-2-fluorobenzonitrile | Hydrazine hydrate/EtOH, Boc anhydride, DMAP/DCM, 273 K to RT | ~62 (analogous) | Adapted from brominated analog; multi-step |
Research Findings and Considerations
- The regioselectivity of fluorination using Selectfluor is well-documented, favoring the C-5 position on the indazole ring due to electronic effects and the boronic acid intermediate's reactivity.
- Boc protection stabilizes the N-1 position, facilitating purification and further synthetic transformations.
- The use of inert atmosphere and molecular sieves during fluorination prevents moisture and oxygen interference, improving yields and product purity.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions, with hydrazine cyclization typically requiring elevated temperature (343 K) and fluorination performed near room temperature.
Q & A
Q. Q1. What are standard synthetic protocols for preparing tert-butyl 5-fluoro-1H-indazole-1-carboxylate?
The compound is typically synthesized via Boc protection of the indazole nitrogen. A common method involves reacting 5-fluoro-1H-indazole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used, with reaction completion monitored by TLC or HPLC. Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Q2. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structure and purity. For example, the tert-butyl group typically appears as a singlet at ~1.6 ppm in ¹H NMR .
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% is standard for research-grade material).
Advanced Synthetic Challenges
Q. Q3. How can researchers optimize Boc protection reactions to improve yield?
Low yields often arise from moisture sensitivity or competing side reactions. Strategies include:
Q. Q4. What are common impurities in this synthesis, and how are they resolved?
Impurities include:
- Unreacted starting material (5-fluoro-1H-indazole): Removed via acidic washes.
- Di-Boc byproducts : Separated using gradient chromatography.
- Residual solvents : Addressed via rotary evaporation under reduced pressure and lyophilization.
Safety and Handling
Q. Q5. What are the primary hazards associated with handling this compound?
The substance may cause skin, eye, and respiratory irritation (H315, H319, H335) . No chronic toxicity data are available, but acute exposure risks necessitate PPE (gloves, goggles, fume hood) and adherence to GHS guidelines .
Q. Q6. How should accidental spills be decontaminated?
- Small spills : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose per local regulations.
- Large spills : Evacuate the area, use respiratory protection, and neutralize with compatible agents (e.g., sodium bicarbonate for acidic residues) .
Applications in Drug Discovery
Q. Q7. How is this compound utilized as a building block in medicinal chemistry?
It serves as a protected intermediate for synthesizing indazole-based pharmacophores. For example:
Q. Table 1: Comparison of Similar Indazole Derivatives
| Compound | Application | Key Modification | Reference |
|---|---|---|---|
| tert-Butyl 5-bromo-1H-indazole-1-carboxylate | Suzuki coupling precursor | Bromine for cross-coupling | |
| tert-Butyl 3-amino-1H-indazole-1-carboxylate | Amide/urea linker synthesis | Amino group for functionalization |
Data Interpretation and Contradictions
Q. Q8. How should researchers reconcile conflicting toxicity data in safety reports?
states no toxicity data available , while lists specific hazards (H315, H319). To resolve this:
Assume worst-case scenarios and adhere to hazard codes in until updated data emerge.
Conduct in-house acute toxicity assays (e.g., zebrafish embryo tests) for preliminary risk assessment .
Q. Q9. What methodologies validate the stability of this compound under storage conditions?
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- Light sensitivity tests : Compare NMR spectra of aliquots stored in amber vs. clear glass vials .
Advanced Research Applications
Q. Q10. What strategies enable selective deprotection of the Boc group in complex indazole derivatives?
Deprotection is achieved via:
Q. Q11. How can computational modeling aid in optimizing indazole-based drug candidates?
- Docking studies : Predict binding modes to targets (e.g., HIV reverse transcriptase) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., 5-fluoro vs. 5-bromo) with bioactivity .
Ecological and Environmental Considerations
Q. Q12. What are the environmental persistence risks of this compound?
No bioaccumulation or mobility data exist , but structural analogs (e.g., fluorinated aromatics) suggest potential persistence. Mitigation includes:
- Waste minimization : Microscale synthesis.
- Neutralization protocols : Hydrolysis under basic conditions to break down the Boc group.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
